2-[(benzyloxy)methyl]-5-(tributylstannyl)-2H-1,2,3,4-tetrazole
Overview
Description
2-[(Benzyloxy)methyl]-5-(tributylstannyl)-2H-1,2,3,4-tetrazole, also known as TBST, is an organometallic compound that has been studied for its potential applications in various scientific research fields. This compound was first synthesized in the early 2000s, and has since been found to have a wide range of biological and chemical properties. TBST has been found to have potential applications in areas such as organic synthesis, catalysis, and drug delivery.
Scientific Research Applications
1. Preparation of 5-Aryl- and 5-Heteroaryl-1H-Tetrazoles
The compound is utilized in the synthesis of 5-aryl- and 5-heteroaryl-1H-tetrazoles through copper(I) iodide co-catalyzed Stille palladium-catalyzed cross-coupling reactions. This process also involves an N-benzyloxymethyl deprotection step, enabling the conversion of aryl- and heteroaryl-halides to the desired products with yields ranging from 35–93% (Bookser, 2000).
2. Synthesis of Pendant Alkyl Halide Derivatives
Another application is in the synthesis of pendant alkyl halide derivatives of bis-tetrazole. By reacting with dibromoalkanes, it leads to the formation of various alkyl halide derivatives, showing the versatility of this compound in creating substituted tetrazoles (Bond et al., 2006).
3. Formation of Functionalised Poly-tetrazoles
This compound is also critical in the synthesis of functionalized poly-tetrazoles. The reaction with dibromoalkanes yields substituted benzene derivatives, showcasing its role in creating complex tetrazole-based structures with potential applications in material science and pharmaceuticals (Bethel et al., 1999).
4. Creation of Novel Tetrazole Liquid Crystals
It is instrumental in the development of novel tetrazole liquid crystals, contributing to materials science, especially in the area of liquid crystal displays and other electronic applications. These tetrazoles exhibit mesogenic behavior, offering insights into the structural requirements for liquid crystallinity (Tariq et al., 2013).
properties
IUPAC Name |
tributyl-[2-(phenylmethoxymethyl)tetrazol-5-yl]stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N4O.3C4H9.Sn/c1-2-4-9(5-3-1)6-14-8-13-11-7-10-12-13;3*1-3-4-2;/h1-5H,6,8H2;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKFNIVNRRMMHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NN(N=N1)COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4OSn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401194509 | |
Record name | 2-[(Phenylmethoxy)methyl]-5-(tributylstannyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
280121-60-0 | |
Record name | 2-[(Phenylmethoxy)methyl]-5-(tributylstannyl)-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=280121-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Phenylmethoxy)methyl]-5-(tributylstannyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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